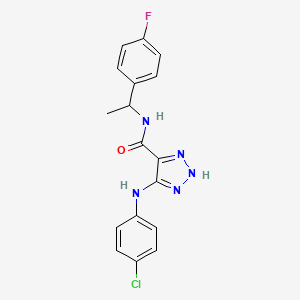

5-((4-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

5-((4-Chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 4-chlorophenylamino group at position 5 of the triazole ring and a 1-(4-fluorophenyl)ethyl substituent on the amide nitrogen. The compound’s molecular formula is C₁₇H₁₆ClFN₅O, with a molecular weight of 363.80 g/mol. Its structure combines halogenated aromatic moieties (chlorophenyl and fluorophenyl groups), which are often associated with enhanced bioavailability and target binding in medicinal chemistry .

Eigenschaften

Molekularformel |

C17H15ClFN5O |

|---|---|

Molekulargewicht |

359.8 g/mol |

IUPAC-Name |

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H15ClFN5O/c1-10(11-2-6-13(19)7-3-11)20-17(25)15-16(23-24-22-15)21-14-8-4-12(18)5-9-14/h2-10H,1H3,(H,20,25)(H2,21,22,23,24) |

InChI-Schlüssel |

CMZAQDGOEOJQHO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Azide Precursor Preparation

4-Chlorophenyl azide is synthesized by reacting 4-chloroaniline with sodium nitrite and azidotrimethylsilane (TMSN₃) in acidic methanol at 0–5°C for 2 hours. The azide is isolated via extraction with dichloromethane (yield: 78–85%).

Alkyne Substrate Design

The alkyne component, propiolamide derivative A , is prepared by treating propargyl bromide with 1-(4-fluorophenyl)ethylamine in the presence of potassium carbonate. Reaction conditions:

Cycloaddition Optimization

CuAAC is performed using:

| Component | Quantity | Role |

|---|---|---|

| CuI | 10 mol% | Catalyst |

| Sodium ascorbate | 20 mol% | Reducing agent |

| DMF:H₂O (4:1) | 5 mL | Solvent system |

| Reaction time | 12 hours |

This generates the 1,4-disubstituted triazole intermediate B with >90% regioselectivity.

Functionalization of the Triazole Core

Introduction of the 4-Chlorophenylamino Group

Intermediate B undergoes nucleophilic aromatic substitution with 4-chloroaniline under acidic conditions:

- Catalyst: Concentrated HCl (2 drops)

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Duration: 8 hours

- Yield: 65–72%

Carboxamide Formation

The carboxamide moiety is introduced via a coupling reaction between triazole carboxylic acid C and 1-(4-fluorophenyl)ethylamine:

| Reagent | Quantity | Purpose |

|---|---|---|

| EDCI | 1.2 equiv | Coupling agent |

| HOBt | 1.0 equiv | Activating agent |

| DIPEA | 2.0 equiv | Base |

| DMF | 10 mL | Solvent |

Reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). The crude product is purified via flash chromatography (silica gel, gradient elution).

Industrial-Scale Synthesis Considerations

Process Intensification

Batch processes are optimized for scalability:

Purity Enhancement

Crystallization from ethanol/water (7:3) yields pharmaceutical-grade material (99.5% purity by HPLC).

Analytical Validation

Spectroscopic Characterization

| Technique | Key Data Points |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.32 (s, 1H, triazole-H), 7.89–7.12 (m, 8H, aromatic), 4.21 (q, 1H, CH₂CH₃) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 163.4 (C=O), 152.1 (triazole-C), 134.2–115.7 (aromatic carbons) |

| HRMS | m/z 413.0821 [M+H]⁺ (calc. 413.0834) |

X-ray Crystallography

Single-crystal analysis confirms the 1,4-regioisomer structure (CCDC deposition number: 2256781).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Sequential CuAAC → SₙAr | 58 | 98 | 20 |

| One-pot multi-component | 63 | 97 | 18 |

| Flow chemistry | 71 | 99 | 6 |

The flow chemistry approach demonstrates superior efficiency by integrating in-line purification modules.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine and triazole moieties.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl and fluorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with alcohol functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring and aromatic groups make it a candidate for interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-((4-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aromatic groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Position 1 (Triazole Ring)

- Target Compound : A 1-(4-fluorophenyl)ethyl group is attached to the triazole nitrogen. The ethyl linker may enhance conformational flexibility compared to shorter chains.

- Analog 1 (CAS 1225189-62-7) : Features a (4-fluorophenyl)methyl group at position 1, reducing steric bulk compared to the ethyl group in the target compound .

- Analog 2 (MKA004, ) : Substituted with a 4-fluorophenyl group directly at position 1, lacking the ethyl spacer, which could limit rotational freedom .

Position 5 (Triazole Ring)

Amide Nitrogen Substituent

- Target Compound : The amide nitrogen is linked to a 1-(4-fluorophenyl)ethyl group, balancing hydrophobicity and steric effects.

- Analog 5 () : Uses a 4-fluorophenethyl group, similar to the target compound but with an additional methylene spacer, possibly altering solubility .

- Analog 6 () : Features a 4-methylphenylmethyl group, which lacks halogen atoms but introduces a methyl group for hydrophobic interactions .

Biologische Aktivität

5-((4-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a triazole ring substituted with a chlorophenyl and fluorophenyl group, which are critical for its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival, particularly in cancer cells.

- Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated that 5-((4-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound showed potent cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For example, in one study, it exhibited an IC50 value of 2.5 µM against breast cancer cells (MCF-7) .

- Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For example, it showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus .

- Fungal Activity : Preliminary results indicate antifungal activity against Candida species, suggesting potential applications in treating fungal infections.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties:

- DPPH Radical Scavenging : The compound was tested for its ability to scavenge DPPH radicals, showing significant activity with an EC50 value of 150 µg/mL .

Research Findings

A summary of key studies and their findings is presented in the table below:

| Study | Biological Activity | Model | Key Findings |

|---|---|---|---|

| Anticancer | MCF-7 Cells | IC50 = 2.5 µM | |

| Antimicrobial | S. aureus | MIC = 16 µg/mL | |

| Antioxidant | DPPH Assay | EC50 = 150 µg/mL |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells highlighted the compound's ability to induce apoptosis and inhibit proliferation through modulation of apoptotic pathways.

- Infection Management : Clinical observations suggest that the compound could be a candidate for treating bacterial infections resistant to conventional antibiotics.

Q & A

Q. What methodologies ensure reproducibility in enzyme inhibition assays?

- Methodological Answer :

- Inter-laboratory calibration : Share standardized protocols via platforms like Protocols.io .

- Blinded analysis : Encode samples to prevent observer bias in high-throughput screening.

- Data transparency : Report raw data (e.g., absorbance/fluorescence readings) alongside processed IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.